

# Unveiling the Past: The Historical Synthesis of 2,4,6-Trimethoxytoluene

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## Compound of Interest

Compound Name: 2,4,6-Trimethoxytoluene

Cat. No.: B087575

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While the precise moment of its first synthesis remains elusive in readily available contemporary literature, the historical context of **2,4,6-trimethoxytoluene**'s discovery is intrinsically linked to the burgeoning field of organic chemistry in the late 19th and early 20th centuries. This era was characterized by foundational studies into the structure and reactivity of aromatic compounds, with a significant focus on the methylation of phenols and their derivatives.

The synthesis of **2,4,6-trimethoxytoluene**, also known by its IUPAC name 1,3,5-trimethoxy-2-methylbenzene, would have been a logical extension of research into the properties of polysubstituted benzene rings. The parent compound, 2,4,6-trihydroxytoluene (also known as methylphloroglucinol), would have been the likely precursor. The methylation of the three hydroxyl groups to form the corresponding trimethoxy ether was a common chemical transformation of the time, employed to investigate the influence of substituent groups on the aromatic system.

Although a definitive "discovery" paper for **2,4,6-trimethoxytoluene** is not easily identifiable through modern search methods, its existence is noted in comprehensive chemical databases such as the Beilstein Registry, where it is assigned the number 2048952. The Beilstein Handbook of Organic Chemistry, a monumental compilation of organic compounds, historically served as the primary repository for such information, and its reference to this compound indicates its synthesis and characterization in the chemical literature, likely in the early 20th century or even earlier.

Modern scientific literature, such as a 2006 paper by De Leeuw et al., mentions "2-methyl-1,3,5-trimethoxybenzene" in the context of analyzing natural products, confirming its status as a known compound.[1] However, such contemporary papers typically do not delve into the historical origins of the compounds they study.

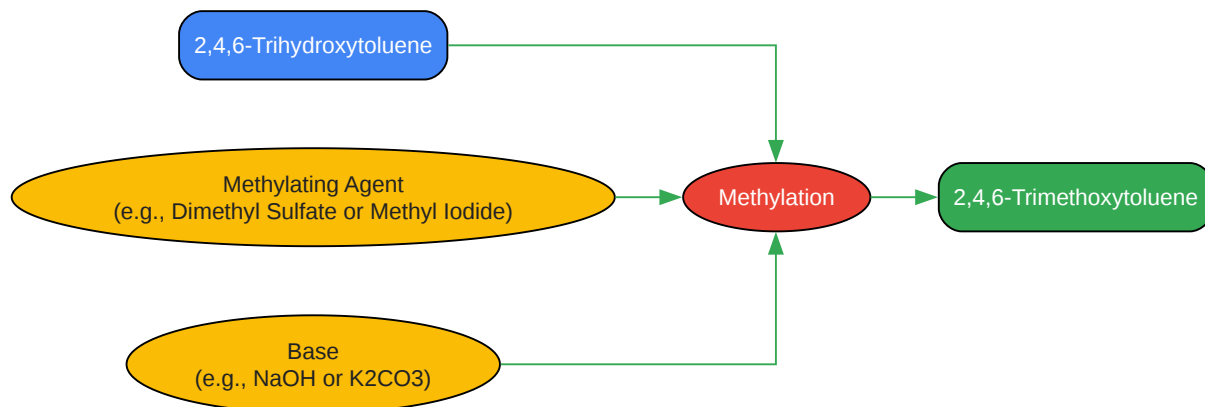
## Physicochemical Properties

The early characterization of **2,4,6-trimethoxytoluene** would have involved determining its fundamental physical and chemical properties. Below is a summary of its key quantitative data.

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>14</sub> O <sub>3</sub>
Molecular Weight	182.22 g/mol
Melting Point	27-28 °C
Boiling Point	100-105 °C at 1 mmHg
CAS Registry Number	14107-97-2

## Hypothetical Early Synthetic Pathway

Based on the chemical knowledge of the late 19th and early 20th centuries, the most probable route for the first synthesis of **2,4,6-trimethoxytoluene** would have involved the methylation of 2,4,6-trihydroxytoluene.



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Figure 1. A plausible historical synthetic pathway for **2,4,6-Trimethoxytoluene**.

## Experimental Protocol: A Representative Historical Methylation

The following protocol is a generalized representation of a Williamson ether synthesis, a method that would have been accessible to chemists in the late 19th and early 20th centuries for the methylation of phenols.

Objective: To synthesize **2,4,6-trimethoxytoluene** from 2,4,6-trihydroxytoluene.

Materials:

- 2,4,6-trihydroxytoluene
- Dimethyl sulfate (or methyl iodide)
- Sodium hydroxide (or potassium carbonate)
- A suitable solvent (e.g., ethanol, water, or a mixture)
- Apparatus for heating and reflux

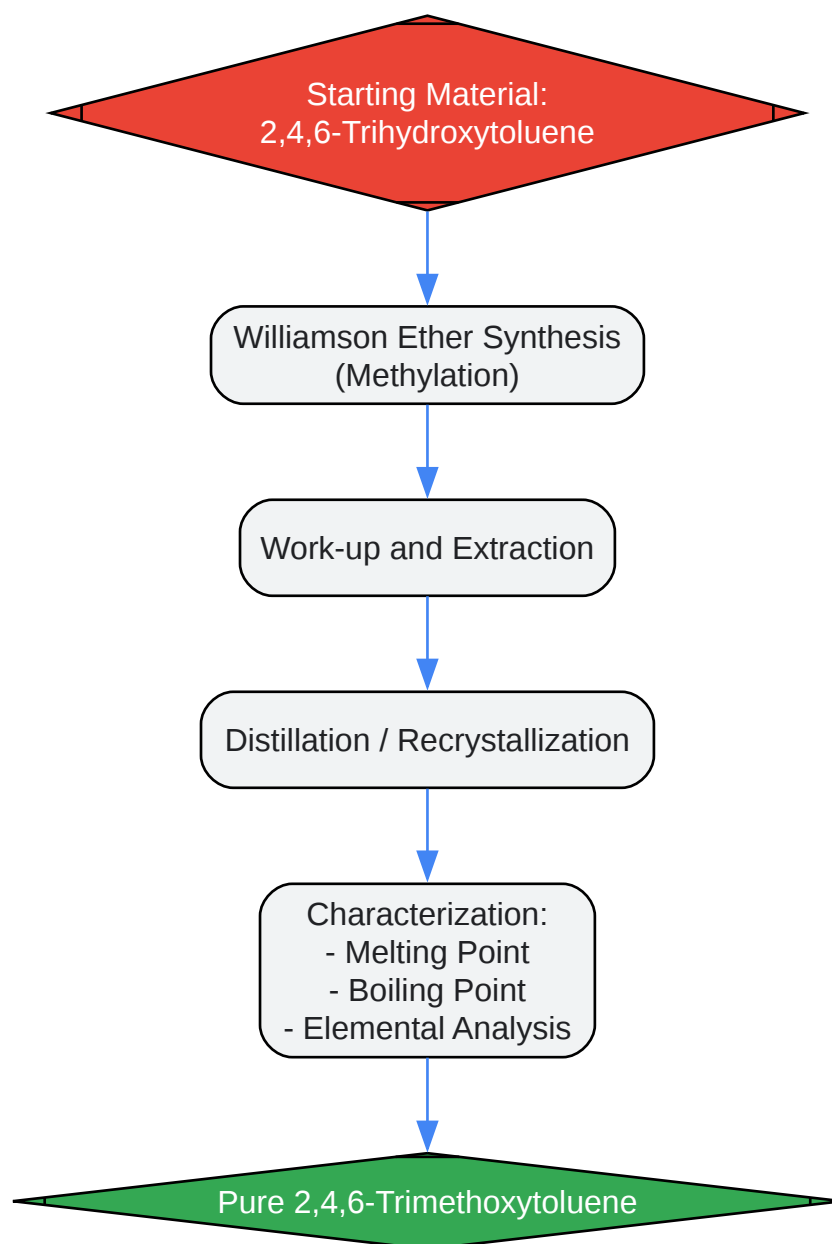
- Apparatus for extraction and distillation

#### Procedure:

- Deprotonation: 2,4,6-trihydroxytoluene would be dissolved in a suitable solvent, and a base, such as sodium hydroxide, would be added to deprotonate the phenolic hydroxyl groups, forming the corresponding trisodium salt.
- Methylation: The methylating agent, such as dimethyl sulfate, would then be added to the reaction mixture. The mixture would be heated under reflux to facilitate the nucleophilic attack of the phenoxide ions on the methyl groups of the methylating agent.
- Work-up: After the reaction was deemed complete, the mixture would be cooled. The product would then be isolated by extraction with an organic solvent, such as diethyl ether.
- Purification: The extracted organic layer would be washed to remove any remaining base or salts. The solvent would then be removed by distillation. The crude **2,4,6-trimethoxytoluene** could then be further purified by distillation under reduced pressure or by recrystallization.

## Logical Workflow for Synthesis and Characterization

The process from starting material to a characterized final product would have followed a logical experimental workflow.



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Figure 2. A typical experimental workflow for the synthesis and characterization of an organic compound in the early 20th century.

In conclusion, while the specific publication detailing the first synthesis of **2,4,6-trimethoxytoluene** is not immediately apparent, the historical context of organic chemistry strongly suggests its origins lie in the systematic exploration of aromatic substitution and methylation reactions of polyhydroxylated toluene derivatives. The methods for its synthesis and characterization would have been well-established during that period, and its existence is

confirmed by its inclusion in major chemical databases. Further archival research into early 20th-century chemical journals may one day uncover the original report of this compound's discovery.

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## References

- 1. researchgate.net [researchgate.net]
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